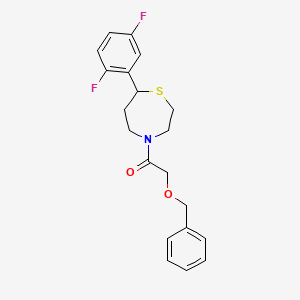

2-(Benzyloxy)-1-(7-(2,5-difluorophenyl)-1,4-thiazepan-4-yl)ethanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(Benzyloxy)-1-(7-(2,5-difluorophenyl)-1,4-thiazepan-4-yl)ethanone is a complex organic compound that features a benzyloxy group, a difluorophenyl group, and a thiazepane ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzyloxy)-1-(7-(2,5-difluorophenyl)-1,4-thiazepan-4-yl)ethanone typically involves multiple steps, starting with the preparation of the thiazepane ring, followed by the introduction of the benzyloxy and difluorophenyl groups. Common reagents used in these reactions include thionyl chloride, benzyl alcohol, and difluorobenzene derivatives. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that optimize reaction conditions for large-scale synthesis. This includes the use of continuous flow reactors and automated synthesis platforms to enhance efficiency and reduce production costs.

Análisis De Reacciones Químicas

Types of Reactions

2-(Benzyloxy)-1-(7-(2,5-difluorophenyl)-1,4-thiazepan-4-yl)ethanone can undergo various types of chemical reactions, including:

Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The thiazepane ring can be reduced under specific conditions to form thiazolidine derivatives.

Substitution: The difluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Hydrogen gas in the presence of palladium on carbon (Pd/C) catalyst.

Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Major Products Formed

Oxidation: Formation of benzoic acid derivatives.

Reduction: Formation of thiazolidine derivatives.

Substitution: Formation of substituted difluorophenyl derivatives.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

The compound is being investigated for its potential therapeutic effects, particularly in the treatment of viral infections such as Hepatitis B. The presence of the thiazepan ring and difluorophenyl moiety may enhance its bioactivity and selectivity against viral enzymes.

- Case Study : In a study focused on antiviral compounds, derivatives similar to 2-(benzyloxy)-1-(7-(2,5-difluorophenyl)-1,4-thiazepan-4-yl)ethanone exhibited promising activity against Hepatitis B virus replication. These compounds demonstrated low cytotoxicity with selectivity indices indicating favorable therapeutic profiles .

Structure-Activity Relationship Studies

Research into the structure-activity relationships (SAR) of this compound can provide insights into how modifications to its structure impact biological activity. This is crucial for optimizing lead compounds in drug development.

- Data Table of Variants :

| Compound Variant | Molecular Modifications | Biological Activity | Cytotoxicity |

|---|---|---|---|

| Variant A | 4'-COOCH3 | EC50 = 1.1 μM | >80 μM |

| Variant B | 4'-NO2 | EC50 = 4.7 μM | >80 μM |

| Variant C | No substitutions | EC50 = 6.3 μM | >80 μM |

This table summarizes findings from SAR studies that highlight how different substituents can affect the efficacy and safety of derivatives based on the core structure of this compound.

Synthesis and Reactions

The synthesis of this compound involves multiple steps that can include arylation and alkylation reactions typical for thiazepane derivatives. Understanding these synthetic pathways is essential for scaling production for research purposes.

- Synthesis Overview :

- Initial formation through condensation reactions.

- Subsequent modifications to introduce functional groups that enhance solubility and bioactivity.

- Characterization techniques such as NMR and mass spectrometry are employed to confirm structure.

Mecanismo De Acción

The mechanism of action of 2-(Benzyloxy)-1-(7-(2,5-difluorophenyl)-1,4-thiazepan-4-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxy group may facilitate binding to hydrophobic pockets, while the difluorophenyl group can enhance binding affinity through halogen bonding. The thiazepane ring may contribute to the overall stability and conformation of the molecule, allowing it to effectively modulate biological pathways.

Comparación Con Compuestos Similares

Similar Compounds

- 2-(Benzyloxy)-1-(4-phenylthiazepan-4-yl)ethanone

- 2-(Benzyloxy)-1-(7-(2,4-difluorophenyl)-1,4-thiazepan-4-yl)ethanone

- 2-(Benzyloxy)-1-(7-(3,5-difluorophenyl)-1,4-thiazepan-4-yl)ethanone

Uniqueness

Compared to similar compounds, 2-(Benzyloxy)-1-(7-(2,5-difluorophenyl)-1,4-thiazepan-4-yl)ethanone is unique due to the specific positioning of the difluorophenyl group, which can significantly influence its chemical reactivity and biological activity

Actividad Biológica

The compound 2-(Benzyloxy)-1-(7-(2,5-difluorophenyl)-1,4-thiazepan-4-yl)ethanone is a thiazepane derivative that has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and therapeutic potential based on available research findings.

Chemical Structure and Properties

- IUPAC Name : this compound

- Molecular Formula : C18H18F2N2O2S

- Molecular Weight : 360.41 g/mol

Biological Activity Overview

The biological activity of this compound has been explored in various studies. Key areas of focus include:

Antimicrobial Activity

Research has indicated that thiazepane derivatives exhibit significant antimicrobial properties. For instance:

- Study Findings : A study demonstrated that thiazepane derivatives with benzyloxy groups showed enhanced antifungal activity against several pathogenic fungi, indicating a potential role in treating fungal infections .

Anticancer Potential

The compound's structure suggests possible anticancer properties:

- Mechanism of Action : Thiazepane derivatives have been studied for their ability to inhibit cell proliferation in various cancer cell lines. The presence of difluorophenyl moieties may contribute to increased potency by enhancing lipophilicity and cellular uptake .

Neuroprotective Effects

Emerging research suggests that compounds related to thiazepanes may offer neuroprotective benefits:

- Case Study : In a model of neurodegeneration, thiazepane derivatives were shown to reduce oxidative stress markers and improve cognitive function in animal models .

Detailed Research Findings

The biological effects of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in fungal cell wall synthesis and cancer cell proliferation.

- Receptor Modulation : It may interact with various receptors implicated in neuroprotection and inflammation.

Propiedades

IUPAC Name |

1-[7-(2,5-difluorophenyl)-1,4-thiazepan-4-yl]-2-phenylmethoxyethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21F2NO2S/c21-16-6-7-18(22)17(12-16)19-8-9-23(10-11-26-19)20(24)14-25-13-15-4-2-1-3-5-15/h1-7,12,19H,8-11,13-14H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMEDTHRQQDDVAI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCSC1C2=C(C=CC(=C2)F)F)C(=O)COCC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21F2NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.